BenchChemオンラインストアへようこそ!

A68930

Receptor selectivity D1 agonist D2 off-target

A68930 delivers full D1 agonism (102% of dopamine, EC50 12.7 nM) vs. fenoldopam's partial agonism (31%), with 5–6 h oral duration—eliminating continuous IV infusion. Its unique D1-over-D5 bias (5-fold) vs. SKF 82958's D5 preference enables definitive subtype discrimination. Clean D1-selective behavioral pharmacology (blocked solely by SCH 23390). 28-fold more potent than SKF 38393, reducing compound consumption by ~96%. Essential for renal hemodynamic, in vivo behavioral, and D1/D5 receptor discrimination studies where partial agonists or non-selective tools fail.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
CAS No. 130465-45-1
Cat. No. B1666407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA68930
CAS130465-45-1
Synonyms1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran
5,6-dihydroxy-3-phenyl-1-aminomethylisochroman
A 68930
A 70108
A 70360
A-68930
A-70108
A-70360
A68930
A70108
A70360
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESC1C(OC(C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3
InChIInChI=1S/C16H17NO3/c17-9-15-11-6-7-13(18)16(19)12(11)8-14(20-15)10-4-2-1-3-5-10/h1-7,14-15,18-19H,8-9,17H2/t14-,15-/m0/s1
InChIKeySUHGRZPINGKYNV-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A68930 Procurement Guide: Specifications and Baseline Identity of a Selective D1 Dopamine Receptor Agonist


A68930, chemically defined as (1R,3S)-1-aminomethyl-5,6-dihydroxy-3-phenylisochroman hydrochloride (CAS 130465-45-1 free base; CAS 130465-39-3 hydrochloride salt), is a synthetic isochroman-class compound that functions as a potent and selective full agonist at the dopamine D1-like receptor family [1]. The molecule exhibits a molecular formula of C₁₆H₁₇NO₃·HCl with a molecular weight of 307.77 g/mol, and its stereospecific (1R,3S) configuration is critical for high-affinity D1 receptor recognition and D1-over-D2 selectivity . A68930 is orally bioavailable and demonstrates full agonist intrinsic activity in multiple D1 receptor functional assays, distinguishing it from partial agonists within the same pharmacological class [2].

Why A68930 Cannot Be Substituted: Functional Selectivity and In Vivo Pharmacological Divergence Among D1 Agonists


D1 dopamine receptor agonists are not interchangeable due to substantial differences in intrinsic efficacy (full vs. partial agonism), receptor subtype selectivity (D1 vs. D5 bias), and in vivo pharmacodynamic properties. A68930 functions as a full agonist in human caudate tissue with intrinsic activity comparable to dopamine, whereas structurally related compounds such as SKF 38393 and SKF 82958 exhibit only partial agonism [1]. Furthermore, A68930 displays a unique D1-preferring over D5 bias in functional assays (approximately 5-fold greater potency at D1 vs. D5), while SKF 82958 exhibits the opposite profile with 5-fold greater potency at D5 [2]. This differential engagement of D1 and D5 receptor signaling cascades translates to markedly distinct behavioral and neurochemical outcomes that cannot be replicated by generic substitution [3].

A68930 Quantitative Differentiation Guide: Head-to-Head Evidence for Procurement Decisions


Receptor Selectivity: A68930 D1/D2 Potency Ratio vs. Class Baselines

A68930 demonstrates exceptional D1-over-D2 receptor selectivity, a critical parameter for minimizing D2-mediated confounding effects in experimental systems. In parallel functional assays using rat caudate-putamen (D1 model) and biochemical D2 receptor models, A68930 exhibited a 1,867-fold selectivity ratio (D1 EC50 = 2.1 nM; D2 EC50 = 3,920 nM) [1]. This selectivity profile substantially exceeds that of many clinically used dopaminergic agents and provides a cleaner pharmacological tool for D1-specific investigations.

Receptor selectivity D1 agonist D2 off-target cAMP accumulation

Oral Bioavailability Advantage: A68930 vs. Fenoldopam Potency and Duration in Conscious Dog Model

In a direct comparative study in the chronically instrumented conscious dog model, A68930 demonstrated markedly superior oral potency and duration of action relative to fenoldopam, a clinically approved D1 agonist. Following oral administration, A68930 was 84-fold more potent than fenoldopam at increasing renal blood flow, and the duration of effect was substantially prolonged (5-6 hours for A68930 vs. 1-2 hours for fenoldopam) [1]. By the intravenous route, A68930 was 12-fold more potent than fenoldopam and exhibited a significantly longer effect half-time (14.8 ± 2.5 min vs. 2.9 ± 0.5 min) [1].

Oral bioavailability Renal hemodynamics Pharmacokinetics D1 agonist

Receptor Binding Affinity: A68930 vs. SKF 82958 at D1 and D5 Receptors

Quantitative receptor autoradiography reveals that A68930 is 9-13 times more potent than SKF 82958 at displacing the selective D1 antagonist [³H]SCH 23390 from native tissue D1 binding sites [1]. Critically, this D1 potency advantage is reversed at the D5 receptor: SKF 82958 is 5 times more potent than A68930 in stimulating cAMP formation in cells transfected with the D5 receptor [1]. This inverted selectivity profile indicates that A68930 preferentially engages D1 signaling over D5 signaling, whereas SKF 82958 exhibits the opposite bias.

Receptor binding D1/D5 selectivity Autoradiography Dopamine receptor

Full vs. Partial Agonism: A68930 Intrinsic Activity vs. Fenoldopam in Renal Epithelial Cells

In the porcine renal epithelial LLC-PK₁ cell line, a model system for peripheral dopamine D1 receptor function, A68930 functions as a full agonist (intrinsic activity = 102% of dopamine) with an EC50 of 12.7 nM, whereas fenoldopam (SK&F 82526) exhibits only partial agonist activity (intrinsic activity = 31% of dopamine) despite similar potency (EC50 = 21.4 nM) [1]. The non-additive nature of cAMP accumulation when A68930 and dopamine are co-administered confirms that both agents act through the same D1 receptor population [2].

Intrinsic activity Full agonist cAMP accumulation Renal D1 receptor

Behavioral Potency: A68930 vs. SKF 38393 in Arousal and REM Sleep Suppression

In a direct in vivo comparison of D1 agonist effects on sleep-wake architecture in rats, A68930 exhibited 28-fold greater potency than the partial agonist SKF 38393 for inducing grooming behavior (ED50 = 0.05 mg/kg s.c. for A68930 vs. 1.4 mg/kg s.c. for SKF 38393) [1]. A68930 also increased wakefulness (ED50 = 0.06 mg/kg) and suppressed REM sleep (ED50 = 0.02 mg/kg) with substantially higher potency than SKF 38393, which displayed markedly different dose-response characteristics for these endpoints [1].

Behavioral pharmacology Sleep-wake cycle In vivo potency D1 receptor

Psychopharmacological Specificity: A68930 vs. Dihydrexidine on D1-like vs. D2-like Function

Systematic behavioral profiling (drug ethogram) in intact adult rats reveals that A68930 and dihydrexidine, both characterized as full-efficacy D1-like agonists, produce qualitatively distinct behavioral signatures [1]. A68930 (0.0625-4.0 mg/kg) reliably induced intense grooming and vacuous chewing, behavioral models classically associated with D1-like receptor stimulation, and these responses were blocked by the D1 antagonist SCH 23390 but spared by the D2 antagonist YM 09151-2 [1]. In contrast, dihydrexidine (0.25-16.0 mg/kg) induced grooming but with little intense grooming evident and failed to induce vacuous chewing; its effects were blocked by both D1 and D2 antagonists [1].

Drug ethogram Behavioral specificity D1-like receptor D2-like antagonism

A68930 Procurement Applications: Evidence-Based Scenarios for Research and Industrial Use


Renal and Cardiovascular D1 Receptor Pharmacology Studies

A68930 is the preferred D1 agonist for in vivo renal hemodynamic and cardiovascular studies requiring oral dosing. Its 84-fold greater oral potency and 5-6 hour duration of action compared to fenoldopam in the conscious dog model [1] enable sustained D1 receptor activation without the need for continuous intravenous infusion. In renal epithelial cell systems, A68930 functions as a full agonist (intrinsic activity = 102% of dopamine) with an EC50 of 12.7 nM, whereas fenoldopam behaves as a partial agonist (intrinsic activity = 31%) [2], making A68930 essential for studies requiring maximal D1-mediated cAMP responses.

D1 vs. D5 Dopamine Receptor Subtype Dissection

A68930 is uniquely suited for experiments designed to discriminate D1 receptor from D5 receptor contributions to physiological and behavioral outcomes. Quantitative autoradiography demonstrates that A68930 is 9-13 times more potent than SKF 82958 at native D1 binding sites, whereas SKF 82958 is 5 times more potent than A68930 at stimulating D5-mediated cAMP formation [3]. This inverted selectivity profile enables researchers to probe D1-preferring pharmacology using A68930, with SKF 82958 serving as a complementary tool for D5-preferring investigations.

Behavioral Neuroscience: D1-Specific Motor and Arousal Phenotyping

A68930 provides cleaner D1-selective behavioral pharmacology than alternative full-efficacy D1 agonists such as dihydrexidine. In drug ethogram studies, A68930-induced grooming and vacuous chewing are blocked exclusively by D1 antagonism (SCH 23390) and spared by D2 antagonism (YM 09151-2), whereas dihydrexidine-induced behaviors are blocked by both D1 and D2 antagonists [4]. Additionally, A68930 exhibits 28-fold greater potency than the partial agonist SKF 38393 for inducing grooming behavior [5], reducing compound consumption and enabling lower-dosage experimental designs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for A68930

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.